Home > Products > Screening Compounds P58586 > 6-Nor-allyl-lysergic acid diethylamide
6-Nor-allyl-lysergic acid diethylamide -

6-Nor-allyl-lysergic acid diethylamide

Catalog Number: EVT-10953177
CAS Number:
Molecular Formula: C22H27N3O
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Nor-allyl-lysergic acid diethylamide is a psychedelic compound that belongs to the family of lysergamides, which are derivatives of lysergic acid diethylamide (LSD). This compound is structurally related to LSD and is known for its psychoactive properties. It has gained attention in both scientific research and recreational contexts since its emergence in the mid-2010s as a new psychoactive substance.

Source: The compound is synthesized from nor-lysergic acid, which serves as a precursor. The synthesis often involves the use of allyl bromide as a key reactant, allowing for the introduction of the allyl group into the molecular structure.

Classification: 6-Nor-allyl-lysergic acid diethylamide is classified as a psychedelic drug and falls under the category of hallucinogens. It is structurally similar to other lysergamides like AL-LAD and LSD, sharing similar pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 6-nor-allyl-lysergic acid diethylamide typically follows a multi-step process:

  1. Starting Material: The synthesis begins with nor-lysergic acid as the primary starting material.
  2. Allylation Reaction: Allyl bromide is introduced to facilitate the allylation at the nitrogen atom in the indole structure.
  3. Formation of Diethylamide: The final step involves converting the intermediate product into its diethylamide form through reaction with diethylamine.

Technical Details

The synthesis can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the structure and purity of the synthesized compound.
  • Mass Spectrometry (MS): Employed to determine molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Utilized for functional group identification.
Molecular Structure Analysis

Structure

6-Nor-allyl-lysergic acid diethylamide has a complex molecular structure characterized by:

  • A lysergic acid backbone.
  • An allyl group attached to the nitrogen atom.

Data

The molecular formula for 6-nor-allyl-lysergic acid diethylamide is C22H27N3OC_{22}H_{27}N_{3}O with a molar mass of approximately 349.478g/mol349.478\,g/mol .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of lysergamides:

  1. Hydrolysis: Under certain conditions, it can hydrolyze to form nor-lysergic acid and other products.
  2. Oxidation: It may also be susceptible to oxidation reactions, leading to various degradation products.

Technical Details

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for monitoring these reactions and characterizing products .

Mechanism of Action

Process

The mechanism of action for 6-nor-allyl-lysergic acid diethylamide primarily involves interaction with serotonin receptors, particularly:

  • 5-Hydroxytryptamine receptor 2A (5-HT2A): Activation of this receptor is believed to mediate many psychedelic effects.

Data

Research indicates that compounds like 6-nor-allyl-lysergic acid diethylamide exhibit similar binding affinities to serotonin receptors compared to LSD, contributing to their psychoactive effects .

Physical and Chemical Properties Analysis

Physical Properties

6-Nor-allyl-lysergic acid diethylamide exhibits:

  • Appearance: Typically found as a crystalline solid or powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents like methanol and acetonitrile.

Relevant Data or Analyses

Studies have shown that this compound does not react with certain colorimetric reagents commonly used for drug testing, which aids in its identification during forensic analyses .

Applications

Scientific Uses

6-Nor-allyl-lysergic acid diethylamide has potential applications in:

  1. Psychedelic Research: Investigating its effects on consciousness and perception.
  2. Therapeutic Studies: Exploring potential benefits in treating mental health disorders such as depression and anxiety.

Its classification as a new psychoactive substance has prompted further studies into its pharmacological properties, safety profile, and legal status across various jurisdictions .

Introduction and Historical Context of AL-LAD as a Lysergamide Derivative

Nomenclature and Structural Classification within the Ergot Alkaloid Family

6-Nor-allyl-lysergic acid diethylamide (AL-LAD), systematically named (6aR,9R)-N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide, is a semisynthetic ergoline alkaloid derivative. Its core structure comprises the tetracyclic ergoline scaffold characteristic of lysergamides, featuring an indole moiety fused to a quinoline system. AL-LAD is classified as an N⁶-substituted nor-lysergamide, distinguished by the replacement of the methyl group at position 6 of the ergoline core with an allyl substituent (–CH₂CH=CH₂) and retention of the diethylamide moiety at position 8. This modification places it within the structural continuum of lysergic acid diethylamide (LSD) analogs, sharing the C8-carboxamide group but differing in the N⁶-alkyl chain. The allyl substitution reduces molecular symmetry compared to LSD, resulting in distinct stereochemical and electronic properties [5] [6] [8].

Table 1: Structural Characteristics of AL-LAD vs. LSD

FeatureAL-LADLSD
N⁶ SubstituentAllyl (–CH₂CH=CH₂)Methyl (–CH₃)
C8 CarboxamideDiethylamide (–N(CH₂CH₃)₂)Diethylamide (–N(CH₂CH₃)₂)
Molecular FormulaC₂₂H₂₇N₃OC₂₀H₂₅N₃O
CAS Registry65527-62-050-37-3

Historical Synthesis and Early Pharmacological Characterization (Pre-2010)

AL-LAD was first synthesized in 1976 by Japanese researchers Niwaguchi, Nakahara, and Ishii during systematic explorations of nor-LSD derivatives. Their synthetic route involved:

  • Nor-LSD precursor: Demethylation of LSD at the N⁶ position.
  • N⁶-Alkylation: Reaction with allyl bromide (CH₂=CHCH₂Br) to introduce the allyl group [6] [10].

Early pharmacological studies (1980s–1990s) revealed key properties:

  • Receptor Binding: High affinity for serotonin 5-HT₂A receptors (Kᵢ = 3.4–8.1 nM in rat cortex), though marginally lower than LSD (Kᵢ = 1–4 nM). This affinity underpins its psychedelic effects [10] [7].
  • Drug Discrimination Studies: In rats trained to recognize LSD, AL-LAD induced identical responses at ED₅₀ = 13 nmol/kg, demonstrating greater potency than LSD itself (ED₅₀ = 46 nmol/kg) in this paradigm [10] [21].
  • Functional Activity: Exhibited potent contractile effects in isolated rat uterus tissue, surpassing LSD’s activity. Rabbit models showed hyperthermic responses analogous to LSD [10] [22] [23].

Despite these findings, AL-LAD remained largely confined to academic literature until the 2010s, overshadowed by broader interest in LSD and its approved derivatives like ergotamine.

Emergence as a Designer Drug in the New Psychoactive Substances (NPS) Market

AL-LAD emerged as a designer drug circa 2013, initially distributed in European markets (notably Poland, Ireland, and the UK) as a "research chemical." Key factors driving its inclusion in the NPS market included:

  • Legal Ambiguity: Unlike LSD, AL-LAD was unscheduled in many jurisdictions pre-2015, allowing online sale as a "not for human consumption" product [9] [6].
  • Blotter Formulation: Distributed on perforated paper blotters (typically 50–150 µg per unit), mimicking LSD’s dosage form and facilitating covert use [1] [10].
  • Online Availability: Vendors marketed it as a "legal" psychedelic with "LSD-like effects," exploiting structural dissimilarities to bypass analog legislation [6] [9].

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) formally documented AL-LAD in February 2015 after seizures in multiple member states. Analytical characterization confirmed its identity in blotter samples using techniques like NMR and GC-MS, distinguishing it from mislabeled derivatives like 1T-AL-LAD (a thienoyl analog) [1] [19]. By 2016, regulatory responses ensued, with Sweden, Switzerland, and the UK classifying it as a controlled substance [6].

Table 2: Timeline of AL-LAD Emergence in NPS Market

YearEvent
1976First synthesis reported (Niwaguchi et al.)
1985Receptor binding and discrimination studies (Hoffman et al.)
2013First appearance on European NPS market
2015Formal EMCDDA notification (February)
2016Class A scheduling in UK (January)

Properties

Product Name

6-Nor-allyl-lysergic acid diethylamide

IUPAC Name

N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3

InChI Key

JCQLEPDZFXGHHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.